1,3-Didodecylbenzo[g]pteridine-2,4(1H,3H)-dione
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Overview
Description
1,3-Didodecylbenzo[g]pteridine-2,4(1H,3H)-dione is a complex organic compound belonging to the pteridine family. Pteridines are bicyclic heterocyclic systems with significant roles in biological processes, including enzyme cofactors and pigments . This compound is characterized by its unique structure, which includes a benzo[g]pteridine core substituted with didodecyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Didodecylbenzo[g]pteridine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The pteridine core can be synthesized from pyrimidine or pyrazine precursors through nucleophilic substitution, organometallic couplings, and side chain elaboration . The didodecyl groups are introduced via alkylation reactions under controlled conditions to ensure selective substitution at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, which is essential for its applications in various fields.
Chemical Reactions Analysis
Types of Reactions
1,3-Didodecylbenzo[g]pteridine-2,4(1H,3H)-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the pteridine core, leading to different reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups at specific positions on the pteridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and alkylating agents for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions include various substituted pteridines, oxidized and reduced derivatives, and complex pteridine-based structures with enhanced properties for specific applications.
Scientific Research Applications
1,3-Didodecylbenzo[g]pteridine-2,4(1H,3H)-dione has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Didodecylbenzo[g]pteridine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzyme active sites, modulating their activity and influencing various biochemical processes. Its unique structure allows it to participate in electron transfer reactions, making it a valuable component in redox biology .
Comparison with Similar Compounds
Similar Compounds
Pteridine-2,4(1H,3H)-dithione: Shares the pteridine core but lacks the didodecyl groups.
6-Substituted Pteridine-2,4,7(1H,3H,8H)-triones: Similar heterocyclic structure with different substituents.
Uniqueness
1,3-Didodecylbenzo[g]pteridine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The didodecyl groups enhance its solubility and stability, making it suitable for various applications that other pteridine derivatives may not fulfill.
Properties
CAS No. |
72165-40-3 |
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Molecular Formula |
C34H54N4O2 |
Molecular Weight |
550.8 g/mol |
IUPAC Name |
1,3-didodecylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C34H54N4O2/c1-3-5-7-9-11-13-15-17-19-23-27-37-32-31(35-29-25-21-22-26-30(29)36-32)33(39)38(34(37)40)28-24-20-18-16-14-12-10-8-6-4-2/h21-22,25-26H,3-20,23-24,27-28H2,1-2H3 |
InChI Key |
SIOOYHUNLGLYOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN1C2=NC3=CC=CC=C3N=C2C(=O)N(C1=O)CCCCCCCCCCCC |
Origin of Product |
United States |
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